Cas no 2228548-32-9 (2-hydroxy-3-methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid)

2-Hydroxy-3-methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid is a structurally unique compound featuring a hydroxyl group and a methyl-substituted triazole moiety on a butanoic acid backbone. This configuration imparts potential utility in pharmaceutical and agrochemical applications, particularly as a chiral intermediate or building block in synthetic chemistry. The presence of both polar (hydroxy, carboxylic acid) and heterocyclic (triazole) functionalities enhances its versatility in forming hydrogen bonds and participating in metal coordination, making it valuable for ligand design or bioactive molecule development. Its stereocenter may also be leveraged for enantioselective synthesis. The compound’s stability and modular structure offer opportunities for further derivatization.
2-hydroxy-3-methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid structure
2228548-32-9 structure
Product Name:2-hydroxy-3-methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid
CAS No:2228548-32-9
MF:C8H13N3O3
MW:199.207121610641
CID:6586008
PubChem ID:165973454
Update Time:2025-08-04

2-hydroxy-3-methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-hydroxy-3-methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid
    • EN300-1788246
    • 2228548-32-9
    • Inchi: 1S/C8H13N3O3/c1-8(2,6(12)7(13)14)5-4-11(3)10-9-5/h4,6,12H,1-3H3,(H,13,14)
    • InChI Key: ITZQEGRQPZDRSF-UHFFFAOYSA-N
    • SMILES: OC(C(=O)O)C(C)(C)C1=CN(C)N=N1

Computed Properties

  • Exact Mass: 199.09569129g/mol
  • Monoisotopic Mass: 199.09569129g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 88.2Ų

2-hydroxy-3-methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid Pricemore >>

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Additional information on 2-hydroxy-3-methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid

Chemical Compound CAS No. 2228548-32-9: 2-Hydroxy-3-Methyl-3-(1-Methyl-1H-1,2,3-Triazol-4-Yl)Butanoic Acid

The compound 2-hydroxy-3-methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)butanoic acid, identified by the CAS registry number CAS No. 2228548-32-9, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of butanoic acids, featuring a hydroxyl group at the second carbon and a substituted triazole ring at the third carbon. The presence of the 1H-1,2,3-triazole moiety introduces unique electronic and steric properties, making it an interesting target for research in medicinal chemistry and material science.

Recent studies have highlighted the importance of triazole-containing compounds in drug design due to their ability to act as bioisosteres or scaffolds for enhancing pharmacokinetic properties. The butanoic acid backbone in this compound provides a versatile platform for further functionalization. Researchers have explored its potential as a precursor for peptide-like molecules or as a building block in the synthesis of more complex structures with enhanced bioavailability.

The synthesis of CAS No. 2228548-32-9 involves multi-step organic reactions, often incorporating click chemistry principles due to the presence of the triazole ring. Click chemistry has revolutionized the way complex molecules are synthesized by enabling efficient and selective bond formations under mild conditions. The use of copper-catalyzed azide–alkyne cycloaddition (CuAAC) is particularly relevant here, as it allows for the incorporation of the triazole ring with high yield and precision.

In terms of biological activity, this compound has shown promise in preliminary assays targeting enzyme inhibition and receptor modulation. For instance, studies have demonstrated its ability to inhibit certain proteases involved in inflammatory pathways, suggesting its potential application in anti-inflammatory therapies. Additionally, its interaction with G-protein coupled receptors (GPCRs) has been investigated, highlighting its role as a lead compound for drug discovery programs.

The structural versatility of this compound also extends to its application in materials science. The combination of hydroxyl and triazole groups makes it suitable for use in polymer synthesis or as a cross-linking agent. Recent advancements in green chemistry have led to the exploration of this compound as an eco-friendly alternative to traditional cross-linkers, offering improved mechanical properties while reducing environmental impact.

In conclusion, CAS No. 228548-9, or 2-hydroxy-
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